

# A Comparative Spectroscopic Guide to 2-Bromoquinoline-4-carbaldehyde and Its Derivatives

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| Compound of Interest |                                 |           |
|----------------------|---------------------------------|-----------|
| Compound Name:       | 2-Bromoquinoline-4-carbaldehyde |           |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **2-Bromoquinoline-4-carbaldehyde** and its related derivatives. The data presented is essential for the characterization and quality control of these compounds, which are significant in medicinal chemistry and materials science. This document compiles experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

### **Spectroscopic Data Comparison**

The following tables summarize the key spectroscopic data for **2-Bromoquinoline-4- carbaldehyde** and its positional isomer, 4-Bromoquinoline-2-carboxaldehyde, as well as related quinoline derivatives. This comparative data is crucial for distinguishing between isomers and understanding the electronic effects of substituent placement on the quinoline ring.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of Bromoquinoline Carbaldehyde Derivatives



| Compound   | Solvent                      | Chemical Shift (δ, ppm)<br>and Multiplicity  |
|--|------------------------------|--|
| 2-Bromoquinoline-4-<br>carbaldehyde                | CDCl₃ or DMSO-d <sub>6</sub> | Aldehyde proton (~10 ppm)[1]   |
| 4-Bromoquinoline-2-<br>carboxaldehyde              | Not specified                | Not explicitly detailed in search results  |
| 2-Substituted Quinoline-4-<br>carboxylic Acids     | Not specified                | General shifts noted for various derivatives[2]  |
| General Quinoline Derivatives                      | Not specified                | NH (amide) groups: δ 11.15– 10.33 ppm; Methyl group at C2: δ 2.55–2.59 ppm (singlet) [3] |
| 8-hydroxy-2-methylquinoline-<br>5,7-dicarbaldehyde | Not specified                | HC=O at C5: ~10.1 ppm;<br>HC=O at C7: ~10.5 ppm[4]                                       |

Table 2: 13C NMR Spectroscopic Data of Bromoquinoline Carbaldehyde Derivatives

| Compound                              | Solvent                      | Key Chemical Shifts (δ, ppm)                          |
|---------------------------------------|------------------------------|---|
| 2-Bromoquinoline-4-<br>carbaldehyde   | CDCl₃ or DMSO-d <sub>6</sub> | Shift at C2 confirms regioselective bromination[1]    |
| 4-Bromoquinoline-2-<br>carboxaldehyde | Not specified                | Not explicitly detailed in search results             |
| General Quinoline Derivatives         | Not specified                | Data available for a series of tunable derivatives[3] |
| Carboxylic Acids                      | Not specified                | Carboxyl carbons: 165 to 185 $\delta$ [5]             |

Table 3: FT-IR Spectroscopic Data (cm<sup>-1</sup>) of Quinoline Derivatives



| Compound/Derivati<br>ve Class         | C=O Stretching                 | N-H Stretching                 | C=C Stretching                 |
|---------------------------------------|--------------------------------|--------------------------------|--------------------------------|
| 4-Bromoquinoline-2-<br>carboxaldehyde | Not specified                  | Not applicable                 | Not specified                  |
| Quinoline-4-<br>carbaldehyde          | 1688[6]                        | Not applicable                 | Not specified                  |
| General Quinoline Derivatives         | 1710–1702 and 1691–<br>1678[3] | 3583–3489 and 3394–<br>3209[3] | 1555–1541 and 1537–<br>1526[3] |
| Aliphatic Aldehydes                   | 1740-1720[7]                   | Not applicable                 | Not applicable                 |

Table 4: Mass Spectrometry (m/z) Data of Bromoquinoline Derivatives

| Compound                                       | Ionization Method      | Key Fragments  |
|--|------------------------|--|
| 2-Bromoquinoline-4-<br>carbaldehyde            | High-resolution ESI-MS | Validates molecular weight[1]                                  |
| 4-Bromoquinoline-2-<br>carboxaldehyde          | Not specified          | Characterization confirmed by mass spectrometry[8][9][10] [11] |
| 2-Substituted Quinoline-4-<br>carboxylic Acids | Electron Ionization    | [M - COOH]+, further loss of HCN[2]                            |

Table 5: UV-Vis Spectroscopic Data of Quinoline Derivatives



| Compound/Derivati<br>ve Class                           | Solvent                                       | λmax (nm)  | Notes                                   |
|---|---|--|---|
| 4-Bromoquinoline-2-<br>carboxaldehyde                   | Not specified                                 | Characterization confirmed by UV-Vis[8][9][10][11]   |   |
| Quinoline Derivatives                                   | n-hexane, chloroform,<br>methanol, 2-propanol | Varies with solvent and substitution[12]   | Demonstrates solvatochromic effects[13] |
| Spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkan]-7-amine | Ethyl acetate                                 | Two absorption peaks at 249 and 316 nm corresponding to $\pi$ - $\pi$ * and n- $\pi$ * transitions[14] |   |

### **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of spectroscopic analyses. Below are generalized protocols for the key experiments cited.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR and 75 MHz or higher for <sup>13</sup>C NMR.
- Data Acquisition: Record the spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- 2. Fourier-Transform Infrared (FT-IR) Spectroscopy
- Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin pellet.



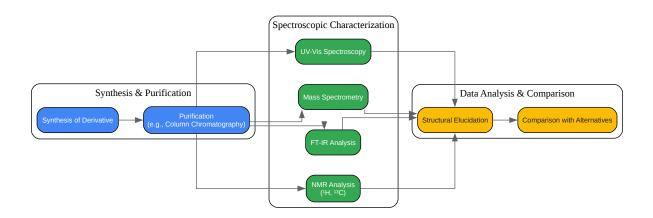
Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

- Instrumentation: A FT-IR spectrometer.
- Data Acquisition: Scan the sample over a range of 4000-400 cm<sup>-1</sup>. The positions of the absorption bands are reported in wavenumbers (cm<sup>-1</sup>).
- 3. Mass Spectrometry (MS)
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI). For Electron Ionization (EI), the sample is introduced directly or via a gas chromatograph.
- Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole analyzer.
   High-resolution mass spectrometry (HRMS) is used for accurate mass measurements.
- Data Acquisition: The instrument is calibrated, and the sample is ionized. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
- 4. UV-Visible (UV-Vis) Spectroscopy
- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, chloroform) of a known concentration.[12]
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition: The absorbance of the solution is measured over a wavelength range (typically 200-800 nm) against a solvent blank. The wavelength of maximum absorbance (λmax) is determined.

## Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **2-Bromoquinoline-4-carbaldehyde** derivatives.





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Caption: General workflow for synthesis and spectroscopic analysis.

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